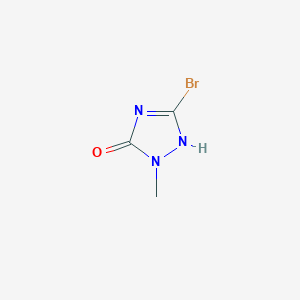

5-bromo-2-methyl-1H-1,2,4-triazol-3-one

Description

5-Bromo-2-methyl-1H-1,2,4-triazol-3-one is a heterocyclic compound characterized by a triazolone core substituted with a bromine atom at position 5 and a methyl group at position 2. This molecule belongs to the 1,2,4-triazol-3-one family, which is notable for its diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

5-bromo-2-methyl-1H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3O/c1-7-3(8)5-2(4)6-7/h1H3,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBRCNSCPVADSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)N=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

5-bromo-2-methyl-1H-1,2,4-triazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-bromo-2-methyl-1H-1,2,4-triazol-3-one has found applications in multiple scientific research fields:

Chemistry: It is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.

Biology: The compound plays a role in studying cell function and signal transduction.

Medicine: 5-bromo-2-methyl-1H-1,2,4-triazol-3-one is crucial in drug development and has potential therapeutic applications.

Industry: It is used in the production of various industrial products and materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

5-Nitro-1,2,4-triazol-3-one (NTO)

- Structure : Nitro group at position 5 (vs. bromine in the target compound).

- Applications : Used as an insensitive explosive due to its high density and thermal stability.

- Reactivity : Undergoes denitration via cytochrome P-450 catalysis, forming hydroxy derivatives .

- Environmental Stability : Degrades efficiently via TiO₂ photocatalysis and Fenton oxidation, with intermediates reacting with thiol groups .

5-(Trinitromethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (TNMTO)

- Structure : Trinitromethyl group at position 5 (vs. bromine).

- Applications : High-density oxidizer in propellants.

- Synthesis : Nitration of 2-methylpyrimidine-4,6-diol followed by hydrazine treatment and further nitration .

- Comparison : TNMTO’s nitro groups confer superior oxidative capacity, whereas the bromo-methyl derivative’s smaller substituents may favor pharmaceutical applications.

4-Hydroxyphenyl-3H-1,2,4-triazol-3-one Derivatives

- Structure : Hydroxyphenyl group at position 3.

- Applications : Antimicrobial and antitumor activities due to hydrogen-bonding capabilities .

- Comparison : The bromine in 5-bromo-2-methyl-1H-1,2,4-triazol-3-one may increase lipophilicity, enhancing membrane permeability in drug candidates.

Physicochemical Properties

Key Research Findings

Substituent Effects: Bromine and nitro groups significantly alter triazolone reactivity.

Biological Relevance : Triazolones with aromatic or halogen substituents exhibit enhanced anticancer and antimicrobial activities compared to unsubstituted analogs .

Environmental Impact : Brominated triazolones may persist longer in the environment than nitro derivatives due to slower degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.